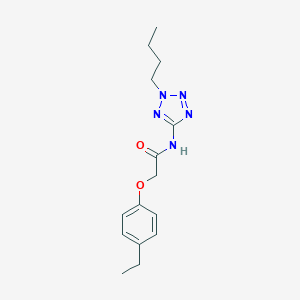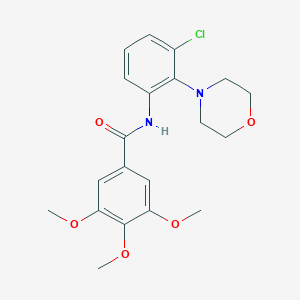
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 can induce vasodilation in isolated blood vessels, inhibit platelet aggregation, and reduce the proliferation of smooth muscle cells. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of leukocyte adhesion.
実験室実験の利点と制限
One of the major advantages of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 specifically targets the sGC pathway, which allows for more precise modulation of cGMP levels. However, one limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
将来の方向性
There are several potential future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272. One area of interest is the development of novel sGC activators that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in various disease states, including cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Finally, there is also interest in studying the potential interactions between N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and other signaling pathways, such as the nitric oxide pathway, to better understand the complex mechanisms that regulate vascular function and inflammation.
Conclusion:
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is a promising compound with potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Its mechanism of action involves the activation of sGC, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. While there are some limitations to using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments, its specificity for sGC makes it a valuable tool for studying the cGMP signaling pathway. Further research is needed to fully understand the potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and to develop new compounds that can improve its pharmacokinetic properties and therapeutic efficacy.
合成法
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-ethylphenol and ethyl bromoacetate to form 2-(4-ethylphenoxy)acetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to produce the tetrazole ring. The final step involves the reaction of the tetrazole derivative with butylamine to form N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272.
科学的研究の応用
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which may be useful in the treatment of various inflammatory and proliferative diseases.
特性
分子式 |
C15H21N5O2 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
N-(2-butyltetrazol-5-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-10-20-18-15(17-19-20)16-14(21)11-22-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18,21) |
InChIキー |
BMDQORGQJDRDHB-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
正規SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)